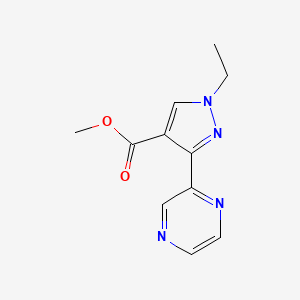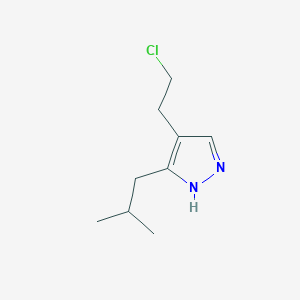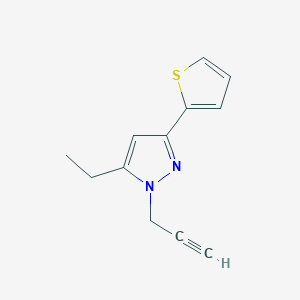
4-(4-(1,1-Difluoroethyl)piperidin-1-yl)-4-oxobutanoic acid
説明
4-(4-(1,1-Difluoroethyl)piperidin-1-yl)-4-oxobutanoic acid (DFEBA) is an organic compound with a variety of uses in scientific research. It is a useful reagent in organic synthesis due to its ability to add a difluoroethyl group to a variety of different compounds. It is also used as a substrate in biochemical and physiological studies. In addition, it has been used in laboratory experiments to study the mechanism of action of various drugs and the biochemical and physiological effects of certain compounds.
科学的研究の応用
4-(4-(1,1-Difluoroethyl)piperidin-1-yl)-4-oxobutanoic acid is used in a variety of scientific research applications. It is a useful reagent in organic synthesis, as it can be used to add a difluoroethyl group to a variety of different compounds. It is also used as a substrate in biochemical and physiological studies. In addition, it has been used in laboratory experiments to study the mechanism of action of various drugs and the biochemical and physiological effects of certain compounds.
作用機序
4-(4-(1,1-Difluoroethyl)piperidin-1-yl)-4-oxobutanoic acid has been found to act as an agonist of the muscarinic acetylcholine receptor, which is involved in a variety of physiological processes, including memory, learning, and muscle contraction. It has also been found to act as an antagonist of the serotonin 5-HT3 receptor, which is involved in the regulation of anxiety, depression, and nausea.
Biochemical and Physiological Effects
4-(4-(1,1-Difluoroethyl)piperidin-1-yl)-4-oxobutanoic acid has been found to have a variety of biochemical and physiological effects. It has been found to increase the release of acetylcholine from nerve cells, which can result in increased muscle contraction and improved memory and learning. It has also been found to reduce anxiety and depression, as well as nausea.
実験室実験の利点と制限
4-(4-(1,1-Difluoroethyl)piperidin-1-yl)-4-oxobutanoic acid has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. It is also water-soluble, which makes it easy to work with in a variety of different laboratory settings. The main limitation of 4-(4-(1,1-Difluoroethyl)piperidin-1-yl)-4-oxobutanoic acid is that it is not very soluble in organic solvents, which can make it difficult to work with in some laboratory experiments.
将来の方向性
There are a number of potential future directions for research involving 4-(4-(1,1-Difluoroethyl)piperidin-1-yl)-4-oxobutanoic acid. One potential direction is to investigate its potential therapeutic applications, such as its ability to reduce anxiety and depression and its ability to improve memory and learning. Another potential direction is to explore its potential use as a substrate in biochemical and physiological studies. Additionally, further research could be conducted on its mechanism of action, as well as its biochemical and physiological effects. Finally, further research could be conducted on its advantages and limitations for laboratory experiments, as well as its potential uses in organic synthesis.
特性
IUPAC Name |
4-[4-(1,1-difluoroethyl)piperidin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO3/c1-11(12,13)8-4-6-14(7-5-8)9(15)2-3-10(16)17/h8H,2-7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRSQQSBTODWJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)CCC(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(1,1-Difluoroethyl)piperidin-1-yl)-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1490952.png)
![3-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1490953.png)

![(E)-4-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid](/img/structure/B1490959.png)








